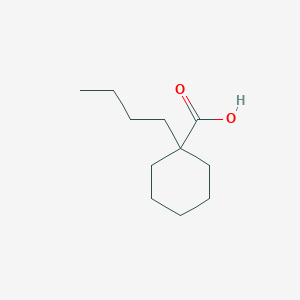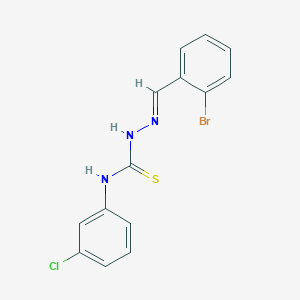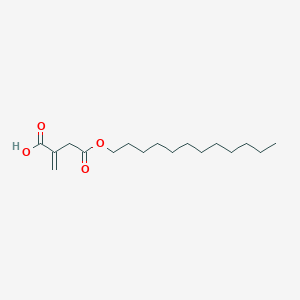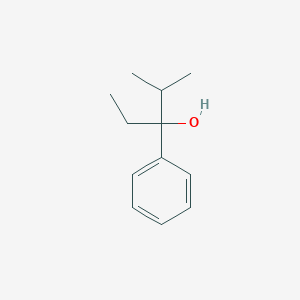
1-Butylcyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butylcyclohexane-1-carboxylic acid, also known as trans-4-butylcyclohexane-1-carboxylic acid, is a simple alkyl-substituted cyclohexanecarboxylic acid. It is characterized by a cyclohexane ring substituted with a butyl group and a carboxylic acid group. This compound is notable for its use in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
1-Butylcyclohexane-1-carboxylic acid can be synthesized through several methods:
Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes using strong oxidizing agents such as potassium permanganate or chromic acid.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to form carboxylic acids in the presence of catalysts such as hydrochloric acid or sodium hydroxide.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids.
Analyse Chemischer Reaktionen
1-Butylcyclohexane-1-carboxylic acid undergoes various chemical reactions:
Wissenschaftliche Forschungsanwendungen
1-Butylcyclohexane-1-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-butylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity . The pathways involved include nucleophilic acyl substitution and decarboxylation reactions .
Vergleich Mit ähnlichen Verbindungen
1-Butylcyclohexane-1-carboxylic acid can be compared with other similar compounds:
Cyclohexanecarboxylic Acid: This compound lacks the butyl substitution, making it less hydrophobic and less sterically hindered.
4-tert-Butylcyclohexanecarboxylic Acid: This compound has a tert-butyl group instead of a butyl group, resulting in different steric and electronic properties.
Cyclohexane-1,1-dicarboxylic Acid: This compound has two carboxylic acid groups, leading to different reactivity and solubility properties.
This compound is unique due to its specific substitution pattern, which influences its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
62410-48-4 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
1-butylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2/c1-2-3-7-11(10(12)13)8-5-4-6-9-11/h2-9H2,1H3,(H,12,13) |
InChI-Schlüssel |
SQQBGYGZHHXUPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(CCCCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006649.png)

![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate](/img/structure/B12006672.png)
![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide](/img/structure/B12006684.png)
![4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12006691.png)


![2-([(4-Methylphenyl)sulfonyl]amino)phenyl 4-methylbenzenesulfonate](/img/structure/B12006702.png)




![2-methoxy-4-[(E)-2-phenylethenyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B12006740.png)
